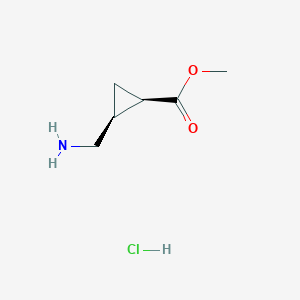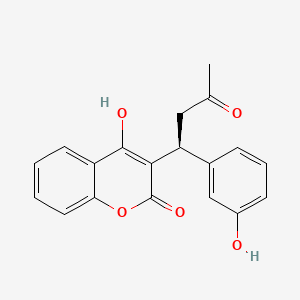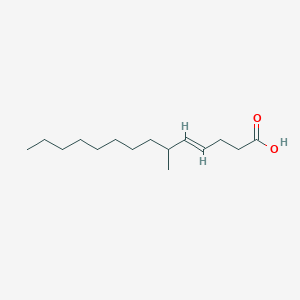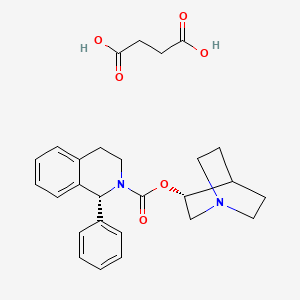
Dimethylsulfonioproprionate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylsulfonioproprionate-d6 (DMSP-d6) is a stable isotope of dimethylsulfonioproprionate, a naturally occurring organic compound found in marine environments. It is a sulfur-containing compound that plays a critical role in global sulfur cycling, and is used as a tracer in scientific research to study the role of sulfur cycling in the marine environment. DMSP-d6 is also an important compound for studying the biogeochemistry of the oceans, as it is a major component of marine sulfur cycling. In addition, DMSP-d6 is used in laboratory experiments to study the biochemical and physiological effects of sulfur cycling in the marine environment.
Scientific Research Applications
1. Environmental and Biological Chemistry
Dimethylsulfoniopropionate (DMSP) plays a significant role in biological chemistry, especially in organisms combating osmotic stress. It is a subject of interest due to its ecological and biochemical roles (Kiene, Visscher, Keller, & Kirst, 2011).
2. Marine Organism Metabolism
In marine bacteria, DMSP acts as a common carbon and sulfur source, being a precursor for climatically active gases and playing a role in atmospheric chemistry. The structural analysis of enzymes involved in DMSP metabolism provides insights into its biochemical pathways in marine environments (Schuller, Reisch, Moran, Whitman, & Lanzilotta, 2012).
3. Phytoplankton and DMSP Biosynthesis
DSYB, an enzyme in phytoplankton, plays a crucial role in DMSP biosynthesis. This finding helps in understanding the relative contributions of eukaryotes and prokaryotes to global DMSP production, impacting global sulfur cycling and atmospheric chemistry (Curson et al., 2018).
4. DMSP Production in Marine Bacteria
Significant DMSP production in marine heterotrophic bacteria has been demonstrated. This adds to the understanding of global sulfur cycling and the role of DMSP in marine ecosystems (Curson et al., 2017).
5. DMSP in Marine Ecology
DMSP's role in marine ecology extends to being an osmoprotectant and a precursor of climatically important gases. Its biological and environmental interactions are critical in understanding global sulfur cycling and cloud formation processes (Green, Shenoy, Hart, & Hatton, 2011).
Mechanism of Action
Target of Action
Dimethylsulfonioproprionate (DMSP) is primarily targeted by marine organisms, including plants, marine algae, and dinoflagellates . It is also targeted by certain bacteria, which have been found to play a significant role in the global sulfur cycle .
Mode of Action
DMSP interacts with its targets through a process known as bacterial catabolism . In this process, DMSP is degraded by marine bacteria to produce dimethylsulfide (DMS), a climatically important gas . An alternative pathway results in the release of methanethiol, a highly reactive volatile sulfur compound .
Biochemical Pathways
DMSP is involved in several biochemical pathways. It is synthesized from methionine (Met) via three distinct synthesis pathways . The degradation of DMSP can occur via cleavage to DMS and acrylic acid or demethylation and demethiolation to methanethiol . These reactions are catalyzed by various enzymes, including DddX, which catalyzes a two-step reaction: the ligation of DMSP and CoA, and the cleavage of DMSP-CoA to produce DMS and acryloyl-CoA .
Pharmacokinetics
It is known that dmsp is a highly abundant sulfur metabolite in marine ecosystems , suggesting that it is readily absorbed and distributed in these environments.
Result of Action
The action of DMSP has significant molecular and cellular effects. It has been shown to promote longevity and prevent age-associated functional decline in Caenorhabditis elegans, a soil-dwelling organism . DMSP achieves this by decreasing mitochondrial content and improving mitochondrial function in C. elegans at the old stage, which is achieved via enhancing autophagy flux .
Action Environment
The action of DMSP is influenced by environmental factors. It is produced in massive quantities by phytoplankton in the North Atlantic and Antarctic oceans . The degradation of DMSP by marine bacteria ensures an important role for both compounds in the global sulfur cycle . Furthermore, bacteria have been found to be key DMSP producers in deep seawater and sediment , indicating that the action, efficacy, and stability of DMSP are influenced by the marine environment.
Future Directions
The study of DMSP and its derivatives continues to be a significant area of research due to their roles in global sulfur cycling and atmospheric chemistry . Future studies may focus on the discovery and characterization of novel substrates and enzymes involved in organosulfur cycling, as well as investigations of deep sea and sedimentary organic sulfur .
Biochemical Analysis
Biochemical Properties
Dimethylsulfonioproprionate-d6 participates in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis processes of different organisms including plants, marine algae, and dinoflagellates . Furthermore, it is known to interact with bacterial uptake systems and contributes to the degradation processes in marine bacteria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to promote longevity and prevent age-associated functional decline in Caenorhabditis elegans, a soil-dwelling organism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, exposure to this compound led to the recruitment of enzymes from preexisting metabolic pathways in marine bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, DMSP concentrations per cell increased approximately 38% in the 33 °C treatment cultures over 120 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can also affect metabolic flux or metabolite levels . For instance, marine bacteria either mineralize this compound through the demethylation pathway or transform it to DMS through the cleavage pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, a study has provided the first visualization of DMSP at sub-cellular levels, tracking the fate of a stable sulfur isotope from its incorporation by microalgae as inorganic sulfate to its biosynthesis and exudation as DMSP, and finally its uptake and degradation by bacteria .
Properties
IUPAC Name |
3-[bis(trideuteriomethyl)sulfonio]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPOZTRSOAQFIK-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](CCC(=O)[O-])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)
![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)


